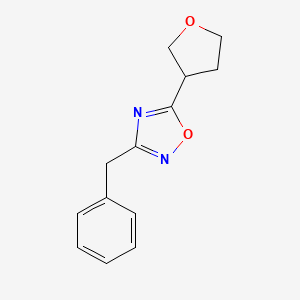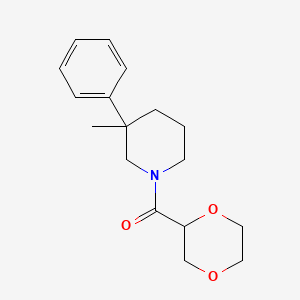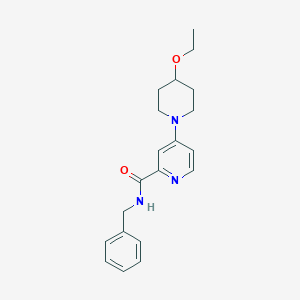
2-(3-chlorophenoxy)-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N,2-dimethylpropanamide, also known as Cloquintocet-mexyl, is a synthetic plant growth regulator that is widely used in agricultural practices. This compound has gained attention due to its ability to enhance crop yields and promote plant growth.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl has been extensively studied for its plant growth-promoting properties. It has been shown to increase crop yields in various plants, including wheat, corn, and rice. Additionally, this compound-mexyl has been reported to enhance the drought tolerance and nutrient uptake of plants. These properties make it a promising candidate for sustainable agriculture practices.
Mécanisme D'action
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl acts as an auxin-like compound, which means that it promotes plant growth by mimicking the action of natural plant hormones. It binds to specific receptors in the plant and activates a cascade of signaling pathways that promote cell division and elongation. This results in increased plant growth and yield.
Biochemical and Physiological Effects
This compound-mexyl has been shown to affect various biochemical and physiological processes in plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased energy production. Additionally, it enhances the uptake of nutrients, such as nitrogen and phosphorus, which are essential for plant growth. This compound-mexyl also regulates the expression of genes involved in stress response, which may contribute to its ability to enhance drought tolerance in plants.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl is a useful tool for plant research and has several advantages for lab experiments. It is easy to apply and has a long shelf life, making it convenient for researchers. Additionally, it is a stable compound that can be stored at room temperature, which reduces the need for special storage conditions. However, this compound-mexyl has some limitations for lab experiments. It is not suitable for all plant species, and its effects may vary depending on the environmental conditions.
Orientations Futures
There are several future directions for research related to 2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl. One area of interest is the optimization of its application methods to maximize its effects on plant growth and yield. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on plant growth and stress response. Another promising direction is the development of new plant growth regulators based on the structure of this compound-mexyl, which may have improved properties for sustainable agriculture practices.
Conclusion
In conclusion, this compound-mexyl is a synthetic plant growth regulator that has gained attention for its ability to enhance crop yields and promote plant growth. Its mechanism of action involves mimicking the action of natural plant hormones, which leads to increased cell division and elongation. This compound-mexyl has several advantages for lab experiments, but its effects may vary depending on the plant species and environmental conditions. Future research directions include optimizing its application methods and developing new plant growth regulators based on its structure.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenoxy)-N,2-dimethylpropanamide-mexyl involves the reaction of 3-chlorophenol with 2-dimethylaminoethyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to form this compound-mexyl. This synthesis method has been optimized to produce high yields of pure this compound-mexyl.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,10(14)13-3)15-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCNMLEFVHVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)


![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![1-(1-Cyclopropylethyl)-3-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B7596256.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)

![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)


![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(3-methylcyclohexyl)oxyethanone](/img/structure/B7596328.png)